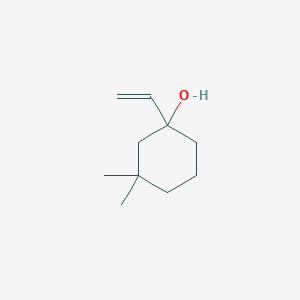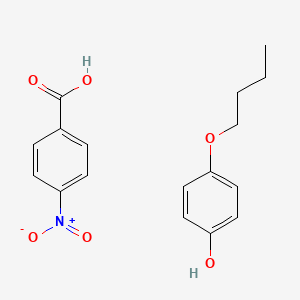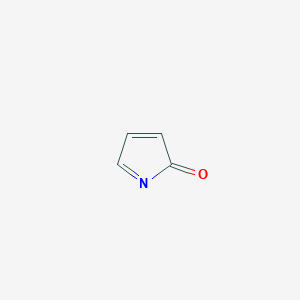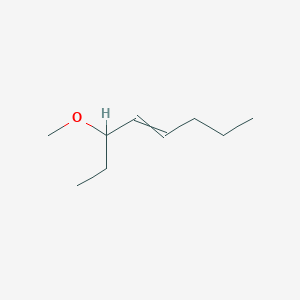![molecular formula C22H35NO2 B14634138 1-[4-(3-Hydroxyphenyl)-1-octylpiperidin-4-YL]propan-1-one CAS No. 55566-32-0](/img/structure/B14634138.png)
1-[4-(3-Hydroxyphenyl)-1-octylpiperidin-4-YL]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(3-Hydroxyphenyl)-1-octylpiperidin-4-YL]propan-1-one is a chemical compound with a complex structure that includes a piperidine ring, a hydroxyphenyl group, and an octyl chain
Métodos De Preparación
The synthesis of 1-[4-(3-Hydroxyphenyl)-1-octylpiperidin-4-YL]propan-1-one involves several steps. One common method includes the reaction of 3-hydroxyphenylacetic acid with octylamine to form an intermediate, which is then cyclized to form the piperidine ring. The final step involves the addition of a propanone group to the piperidine ring .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-[4-(3-Hydroxyphenyl)-1-octylpiperidin-4-YL]propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide .
Aplicaciones Científicas De Investigación
1-[4-(3-Hydroxyphenyl)-1-octylpiperidin-4-YL]propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mecanismo De Acción
The mechanism of action of 1-[4-(3-Hydroxyphenyl)-1-octylpiperidin-4-YL]propan-1-one involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The hydroxyphenyl group may also play a role in its biological activity by participating in hydrogen bonding and other interactions with target proteins .
Comparación Con Compuestos Similares
1-[4-(3-Hydroxyphenyl)-1-octylpiperidin-4-YL]propan-1-one can be compared with similar compounds such as:
1-(4-Hydroxyphenyl)propan-1-one: This compound has a similar structure but lacks the piperidine ring and octyl chain, making it less complex and potentially less versatile.
3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone: This compound has a similar hydroxyphenyl group but differs in the position of the hydroxy group and the absence of the piperidine ring.
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties.
Propiedades
Número CAS |
55566-32-0 |
|---|---|
Fórmula molecular |
C22H35NO2 |
Peso molecular |
345.5 g/mol |
Nombre IUPAC |
1-[4-(3-hydroxyphenyl)-1-octylpiperidin-4-yl]propan-1-one |
InChI |
InChI=1S/C22H35NO2/c1-3-5-6-7-8-9-15-23-16-13-22(14-17-23,21(25)4-2)19-11-10-12-20(24)18-19/h10-12,18,24H,3-9,13-17H2,1-2H3 |
Clave InChI |
DKEUDIJLBJIERV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN1CCC(CC1)(C2=CC(=CC=C2)O)C(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[f]quinolinium, 1,4-dimethyl-3-phenyl-](/img/structure/B14634059.png)








![2-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-5-(ethylsulfanylmethyl)oxolane-3,4-diol](/img/structure/B14634101.png)



